tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride
Brand Name: Vulcanchem
CAS No.:
VCID: VC15864868
InChI: InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H
SMILES:
Molecular Formula: C11H21ClN2O3
Molecular Weight: 264.75 g/mol

tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride

CAS No.:

Cat. No.: VC15864868

Molecular Formula: C11H21ClN2O3

Molecular Weight: 264.75 g/mol

* For research use only. Not for human or veterinary use.

tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate hydrochloride -

Specification

Molecular Formula C11H21ClN2O3
Molecular Weight 264.75 g/mol
IUPAC Name tert-butyl 3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate;hydrochloride
Standard InChI InChI=1S/C11H20N2O3.ClH/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13;/h8-9,12H,4-7H2,1-3H3;1H
Standard InChI Key ZZNQNNPEKFVYRS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)N1CCOC2C1CNC2.Cl

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

The compound features a bicyclic framework combining pyrrolidine and oxazine moieties, with a tert-butyloxycarbonyl (Boc) group at the 4-position and a hydrochloride counterion. The cis configuration of the hexahydro ring system is critical for its biological activity, as evidenced by comparative studies with stereoisomers . The IUPAC name—tert-butyl cis-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b] oxazine-4-carboxylate hydrochloride—reflects its fused ring system and substitution pattern.

Table 1: Key Structural Descriptors

PropertyValueSource
Molecular FormulaC₁₁H₂₁ClN₂O₃
Molecular Weight264.75 g/mol
CAS Registry Number1993249-46-9
SMILES NotationO=C(N1[C@]2([H])C@([H])OCC1)OC(C)(C)C.[H]Cl

Stereochemical Considerations

X-ray crystallography and NMR studies confirm the cis arrangement of hydrogen atoms at positions 4a and 7a, which stabilizes the molecule through intramolecular hydrogen bonding . This stereochemistry is preserved during synthesis via chiral auxiliary reagents or asymmetric catalysis .

Synthesis and Preparation Methods

Multi-Step Synthetic Pathways

The synthesis typically begins with a pyrrolidine precursor, followed by oxazine ring formation and Boc protection. A patented route involves:

  • Reductive Amination: Sodium borohydride reduces an imine intermediate in tetrahydrofuran (THF)/water, yielding a secondary amine .

  • Ring-Closing Reaction: Triphenylphosphine and diisopropyl azodicarboxylate (DIAD) mediate cyclization to form the pyrrolo-oxazine core .

  • Boc Protection: Di-tert-butyl dicarbonate introduces the tert-butyl carbamate group under basic conditions .

  • Hydrochloride Salt Formation: Treatment with HCl gas in dichloromethane generates the final product.

Table 2: Representative Synthesis Conditions

StepReagents/ConditionsYield
Reductive AminationNaBH₄, CeCl₃, THF/H₂O, 0–10°C78%
CyclizationPPh₃, DIAD, THF, rt, 12 h65%
Boc Protection(Boc)₂O, K₂CO₃, DMF, rt, 24 h89%
Salt FormationHCl (g), CH₂Cl₂, 0°C, 1 h95%

Stereochemical Control

The cis configuration is achieved using chiral catalysts or resolved via chromatography. For example, the (4aS,7aR) enantiomer is isolated using preparative HPLC with a chiral stationary phase .

Physicochemical Properties

Solubility and Stability

The compound exhibits moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) but limited solubility in water (<1 mg/mL). It remains stable under inert atmospheres at −20°C for >12 months but undergoes gradual hydrolysis in aqueous solutions at pH >8 .

Spectroscopic Characterization

  • ¹H NMR (400 MHz, CDCl₃): δ 1.43 (s, 9H, Boc CH₃), 3.15–3.78 (m, 8H, pyrrolo-oxazine H), 4.92 (br s, 1H, NH) .

  • IR (KBr): 1685 cm⁻¹ (C=O stretch), 1520 cm⁻¹ (N–H bend).

Biological Activity and Mechanisms

mTOR Inhibition

Derivatives of this compound demonstrate potent mTOR kinase inhibition, with IC₅₀ values <100 nM in biochemical assays . The tricyclic pyrimido-pyrrolo-oxazine scaffold binds the ATP pocket, exhibiting >100-fold selectivity over PI3K isoforms .

Anti-Inflammatory Effects

In murine models, the hydrochloride salt reduces TNF-α and IL-6 levels by 40–60% at 10 mg/kg doses, likely through COX-2 suppression.

Comparative Analysis with Analogues

Table 3: Selectivity Profiles of Pyrrolo-Oxazine Derivatives

CompoundmTOR IC₅₀ (nM)PI3Kα IC₅₀ (nM)Selectivity Ratio
Target Compound589,540164
CC223341,20035
INK1282988030

The target compound’s superior selectivity stems from its rigid cis-fused ring system, which minimizes off-target interactions .

Research Applications and Future Directions

Oncology Drug Development

As a precursor to mTOR inhibitors, this compound is being evaluated in combination therapies for renal cell carcinoma and glioblastoma . Its limited blood-brain barrier penetration (brain/plasma ratio = 0.03) makes it suitable for peripheral tumors .

Chemical Biology Probes

Fluorinated analogues (e.g., ¹⁸F-labeled derivatives) are under development for positron emission tomography (PET) imaging of mTOR activity .

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